Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate
Description
IUPAC Naming and Synonymous Designations
The systematic nomenclature of tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate follows established International Union of Pure and Applied Chemistry principles for naming complex polyfunctional organic compounds. The International Union of Pure and Applied Chemistry name reflects the complete structural composition, beginning with the prefix "tetrakis" indicating four identical substituents, followed by the specific alkyl group designation "(2-ethylhexyl)" in parentheses, and concluding with the core aromatic structure "benzene-1,2,4,5-tetracarboxylate". This systematic approach ensures unambiguous identification of the compound's molecular architecture and functional group arrangement.
Multiple synonymous designations exist for this compound throughout scientific and commercial literature, reflecting various naming conventions and regional preferences. The European Community number 221-508-0 provides official regulatory identification within European chemical databases. Alternative systematic names include "1,2,4,5-benzenetetracarboxylic acid, tetrakis(2-ethylhexyl) ester" and "1,2,4,5-benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester". Commercial designations frequently employ shortened forms such as "tetra(2-ethylhexyl)pyromellitate" and "tetrakis(2-ethylhexyl) pyromellitate".
Industrial nomenclature often utilizes trade names that emphasize the compound's relationship to pyromellitic acid, its parent carboxylic acid. Terms such as "octyl pyromellitate" and "tetraoctyl pyromellitate phthalate" appear in commercial contexts, though these designations may introduce potential confusion regarding the precise chain length and branching pattern of the alkyl substituents. The designation "pyromellitic acid tetrakis-(2-ethylhexyl) ester" maintains clarity regarding both the parent acid structure and the specific esterifying alcohol employed in synthesis.
Molecular Formula and Structural Isomerism
The molecular formula C₄₂H₇₀O₈ represents the elemental composition of this compound, corresponding to a molecular weight of 703.01 grams per mole. This substantial molecular weight reflects the presence of four extended alkyl chains attached to the central aromatic core through ester linkages. The high carbon-to-oxygen ratio of 5.25:1 indicates the predominantly hydrocarbon nature of the molecule, which contributes significantly to its hydrophobic properties and compatibility with polymer matrices.
Structural isomerism considerations for this compound primarily involve the stereochemistry of the 2-ethylhexyl substituents, each containing an asymmetric carbon atom at the 2-position. The complete tetrakis ester can theoretically exist as multiple stereoisomers depending on the configuration of each chiral center within the four alkyl chains. Research has identified specific stereoisomeric forms, including tetrakis[(2R)-2-ethylhexyl] benzene-1,2,4,5-tetracarboxylate, which represents the configuration where all four 2-ethylhexyl groups possess R-configuration at their respective chiral centers.
The benzene ring system maintains rigid planarity with the four carboxylate groups positioned at the 1,2,4,5-positions, creating a symmetrical arrangement that influences the compound's physical properties and reactivity patterns. This substitution pattern, derived from pyromellitic acid, ensures maximum separation between adjacent ester functionalities while maintaining overall molecular symmetry. The spatial arrangement of the bulky 2-ethylhexyl chains creates significant steric hindrance around the central aromatic core, affecting both conformational flexibility and intermolecular interactions.
Classification Within Carboxylic Acid Esters
This compound belongs to the extensive class of carboxylic acid esters, which constitute compounds formed through the reaction of carboxylic acids with alcohols, resulting in the characteristic ester functional group. The general structure of esters follows the formula RCOOR', where R represents the acid-derived portion and R' represents the alcohol-derived portion. In this specific compound, the acid component derives from pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), while the alcohol component consists of four molecules of 2-ethylhexanol.
Within the broader ester classification, this compound represents a polyester, specifically a tetraester, due to the presence of four distinct ester linkages within a single molecular entity. This classification distinguishes it from simple monoester compounds and places it among complex polyfunctional organic molecules. The aromatic nature of the core structure further categorizes it as an aromatic ester, contrasting with aliphatic esters that lack aromatic ring systems. The branched nature of the alkyl substituents classifies it among branched-chain esters, which typically exhibit different physical properties compared to their straight-chain analogues.
The compound's classification extends to its functional role as a plasticizer ester, a specialized subcategory of esters designed to impart flexibility and workability to rigid polymer matrices. This functional classification emphasizes the compound's primary commercial application rather than purely structural considerations. Plasticizer esters typically feature specific molecular architectures that enable effective interaction with polymer chains while maintaining chemical stability under processing and service conditions.
From a nomenclature perspective within polyfunctional compounds, this ester represents a case where all four carboxylic acid groups of the parent molecule undergo esterification, resulting in complete substitution. According to established priority rules for naming polyfunctional organic compounds, ester groups rank below carboxylic acids but above many other functional groups in the hierarchy. However, in this compound, the uniform esterification eliminates functional group priority considerations since all potential acidic sites are converted to ester linkages.
Relation to Pyromellitic Acid Derivatives
The fundamental relationship between this compound and pyromellitic acid establishes this ester as a direct derivative of the parent tetracarboxylic acid. Pyromellitic acid, systematically named benzene-1,2,4,5-tetracarboxylic acid, possesses the molecular formula C₁₀H₆O₈ and serves as the carboxylic acid precursor for numerous ester derivatives. The relationship involves complete esterification of all four carboxyl groups present in pyromellitic acid, transforming the highly polar, water-soluble acid into a hydrophobic, oil-soluble ester compound.
Pyromellitic acid itself represents one of the three possible benzenetetracarboxylic acid isomers, distinguished by the 1,2,4,5-substitution pattern that provides maximum symmetry and minimal steric interference between adjacent carboxyl groups. The acid exhibits characteristic properties including a melting point range of 281.0-284.5°C and limited water solubility of approximately 15 grams per liter. These properties contrast markedly with those of its ester derivatives, which demonstrate enhanced lipophilicity and reduced crystallinity due to the introduction of bulky alkyl substituents.
The transformation from pyromellitic acid to its tetrakis(2-ethylhexyl) ester involves significant changes in molecular properties and potential applications. While the parent acid finds use primarily in polymer synthesis as a building block for polyimides and other high-performance materials, the ester derivative serves predominantly as a plasticizer additive. This functional divergence illustrates how esterification can fundamentally alter the utility profile of carboxylic acid compounds while maintaining the core aromatic structure.
Research into pyromellitic acid derivatives has identified numerous ester variants employing different alcohol components, creating a family of related compounds with varying properties and applications. The choice of 2-ethylhexanol as the esterifying alcohol in this particular derivative reflects optimization for plasticizer performance, as this branched alcohol provides an ideal balance between molecular flexibility and thermal stability. Alternative alcohol selections produce pyromellitic acid esters with different characteristics, demonstrating the versatility of the parent acid as a platform for derivative synthesis.
| Compound Characteristic | Pyromellitic Acid | Tetrakis(2-ethylhexyl) Ester |
|---|---|---|
| Molecular Formula | C₁₀H₆O₈ | C₄₂H₇₀O₈ |
| Molecular Weight (g/mol) | 254.15 | 703.01 |
| Melting Point (°C) | 281.0-284.5 | Not available |
| Water Solubility | 15 g/L | 1 mg/L |
| Primary Application | Polymer synthesis | Plasticizer |
| Functional Groups | Carboxylic acids (4) | Esters (4) |
The synthetic relationship between pyromellitic acid and its ester derivatives follows established esterification chemistry principles, typically involving acid-catalyzed condensation reactions between the carboxylic acid groups and the selected alcohol. Industrial production methods often employ elevated temperatures and continuous removal of water byproducts to drive the esterification reaction toward completion. The resulting ester maintains the aromatic core structure of the parent acid while acquiring the physical and chemical properties associated with the incorporated alcohol component.
Properties
IUPAC Name |
tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O8/c1-9-17-21-31(13-5)27-47-39(43)35-25-37(41(45)49-29-33(15-7)23-19-11-3)38(42(46)50-30-34(16-8)24-20-12-4)26-36(35)40(44)48-28-32(14-6)22-18-10-2/h25-26,31-34H,9-24,27-30H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDUZFXTFAOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863109 | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3126-80-5 | |
| Record name | Tetra(2-ethylhexyl)pyromellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification Route
The primary synthetic route to Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-ethylhexanol. This process forms the tetraester by replacing the four carboxylic acid hydrogens with 2-ethylhexyl groups.
- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
- Temperature: The reaction mixture is typically heated under reflux to facilitate ester bond formation.
- Molar Ratio: A stoichiometric excess of 2-ethylhexanol is often employed to drive the reaction toward complete esterification.
- Water Removal: Continuous removal of water by azeotropic distillation or use of a Dean-Stark apparatus is critical to shift equilibrium towards ester formation.
- Reaction Time: Several hours (commonly 4-12 hours) depending on scale and conditions.
1.3. Industrial Scale Adaptation
In industrial production, the process is scaled up with careful control of temperature and catalyst concentration. Continuous removal of water by distillation ensures high conversion rates. The final product is purified by distillation or other separation techniques to achieve the desired purity and quality standards.
Detailed Reaction Scheme
| Step | Reagents | Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Benzene-1,2,4,5-tetracarboxylic acid + 2-ethylhexanol | Acid catalyst (e.g., H2SO4), reflux temperature (~150-200 °C), inert atmosphere | Esterification reaction forming tetraester |
| 2 | Continuous removal of water | Dean-Stark apparatus or azeotropic distillation | Drives equilibrium toward ester formation |
| 3 | Purification | Vacuum distillation or chromatographic methods | Removes unreacted reagents and by-products |
Research Findings on Reaction Efficiency and Optimization
- Catalyst Selection: Sulfuric acid provides high catalytic efficiency but requires careful handling due to corrosiveness. Solid acid catalysts have been explored for greener processes but are less common industrially.
- Temperature Control: Maintaining optimal reflux temperature prevents side reactions and degradation of ester product.
- Molar Excess of Alcohol: Using excess 2-ethylhexanol enhances yield by shifting equilibrium but requires downstream removal of unreacted alcohol.
- Water Removal Efficiency: Efficient water removal significantly improves conversion rates and reduces reaction time.
Analytical Data Supporting Preparation
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C42H70O8 | PubChem |
| Molecular Weight | 703.01 g/mol | PubChem |
| Boiling Point | 686.5 ± 50 °C (predicted) | ChemicalBook |
| Density | 0.997 ± 0.06 g/cm³ (predicted) | ChemicalBook |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Catalyst Type | Sulfuric acid (H2SO4) or p-toluenesulfonic acid | High catalytic activity |
| Temperature | Reflux (~150-200 °C) | Ensures reaction progress |
| Alcohol Excess | 4-6 equivalents of 2-ethylhexanol | Drives esterification equilibrium |
| Water Removal | Continuous distillation | Shifts equilibrium, increases yield |
| Reaction Time | 4-12 hours | Ensures complete esterification |
| Purification | Vacuum distillation | Removes impurities, ensures purity |
Research and Industrial Context
- The preparation method is well-established and widely used in both laboratory and industrial settings for producing plasticizers and intermediates.
- Research focuses on optimizing catalyst systems and reaction conditions to improve sustainability and reduce environmental impact.
- Studies also explore alternative catalysts and solvent-free conditions to enhance green chemistry aspects.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate primarily undergoes esterification and hydrolysis reactions . It can also participate in substitution reactions, where the ester groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Esterification: Typically involves an alcohol (e.g., 2-ethylhexanol) and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Requires water and a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to break the ester bonds.
Substitution: Can involve various nucleophiles under controlled conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields benzene-1,2,4,5-tetracarboxylic acid and 2-ethylhexanol.
Substitution: Results in the formation of new compounds depending on the nucleophile used.
Scientific Research Applications
Plasticizer in PVC Production
TEHBT is predominantly used as a plasticizer in PVC manufacturing. It enhances the flexibility and heat resistance of PVC products by reducing intermolecular forces between polymer chains. This application is critical in industries producing flexible films, cables, and other plastic materials .
Drug Delivery Systems
Recent studies have explored TEHBT derivatives for their potential use in drug delivery systems. Due to their ability to encapsulate hydrophobic drugs effectively, TEHBT compounds can enhance the solubility and bioavailability of certain pharmaceuticals. This application is particularly relevant for developing controlled-release formulations .
Coatings and Adhesives
TEHBT is also utilized in the manufacture of coatings, adhesives, and sealants. Its excellent plasticizing properties improve the mechanical performance and durability of these materials, making them suitable for various industrial applications.
Case Study 1: Drug Delivery Efficiency
A study investigated the efficiency of TEHBT derivatives in enhancing the solubility of poorly water-soluble drugs. The results demonstrated that formulations containing TEHBT significantly improved drug solubility compared to controls without the compound.
| Study Type | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| Drug Delivery Efficiency | Varies | Enhanced solubility of hydrophobic drugs |
Case Study 2: Cytotoxicity Assessment
Research conducted on the cytotoxic effects of TEHBT indicated that high concentrations could lead to decreased cell viability in vitro.
| Study Type | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity Assay | 0 - 200 µM | Decreased cell viability |
Environmental Impact
The environmental persistence of TEHBT raises concerns regarding its ecological effects. Studies indicate that plasticizers can leach into water sources from PVC products, potentially affecting aquatic life. The compound's high logP value suggests significant lipophilicity, which may contribute to bioaccumulation in organisms .
Regulatory Status
TEHBT is subject to various chemical safety regulations due to its potential health impacts. The European Chemicals Agency (ECHA) maintains a dossier on this substance under REACH regulations, detailing its properties and regulatory status .
Mechanism of Action
The mechanism by which Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility . The ester groups in the compound facilitate these interactions, enhancing the material’s overall properties .
Comparison with Similar Compounds
Alkyl Chain Variations
Tetrakis(butyl) benzene-1,2,4,5-tetracarboxylate (C₂₆H₃₈O₈; MW: 478.58 g/mol):
Tetrabutyl benzene-1,2,4,5-tetracarboxylate (CAS: 2451-79-8; C₂₆H₃₈O₈; MW: 478.58 g/mol):
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate (CAS: 7195-47-3; C₂₈H₃₂O₁₂; MW: 560.55 g/mol):
Key Data Table
Functional and Application-Based Differences
Plasticizer Performance
Coordination Chemistry and MOFs
Benzene-1,2,4,5-tetracarboxylate ligands are pivotal in metal-organic frameworks (MOFs):
- Cadmium Coordination : The parent benzene-1,2,4,5-tetracarboxylate (btc⁴⁻) forms 2D networks with Cd²⁺, creating rhombic grids (Cd–O: 2.239–2.464 Å) .
- Comparison with BDC and BTC : Unlike benzene-1,4-dicarboxylate (BDC²⁻) or benzene-1,3,5-tricarboxylate (BTC³⁻), the tetracarboxylate ligand enables higher connectivity (4–8 coordination sites), leading to frameworks with larger voids (e.g., 40% porosity in Cu₃(TMA)₂(H₂O)₃ MOFs) .
Research Findings and Industrial Relevance
- Thermal Stability : Branched esters (e.g., 2-ethylhexyl) resist degradation up to 240°C, outperforming linear analogs in high-temperature applications .
- Pharmaceutical Synthesis : Epoxy-functionalized variants (e.g., tetrakis(oxiranylmethyl)) are critical for synthesizing drug delivery systems due to their reactivity .
- MOF Design : The tetrahedral symmetry of benzene-1,2,4,5-tetracarboxylate supports zeolite-like channel structures in Cu(II)-based MOFs, enabling ion exchange and catalysis .
Biological Activity
Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate (TEHBT) is a synthetic compound primarily recognized for its role as a plasticizer in polyvinyl chloride (PVC) production. However, recent studies have begun to explore its biological activity and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of TEHBT, supported by data tables and research findings.
Molecular Formula: C42H70O8
Molecular Weight: 703.01 g/mol
CAS Number: 3126-80-5
Density: 0.997 g/cm³
Boiling Point: 686.5 °C at 760 mmHg
Flash Point: 269.3 °C
TEHBT functions primarily as a plasticizer, enhancing the flexibility and durability of polymers like PVC by reducing intermolecular forces between polymer chains. Its mechanism of action in biological systems is less well-defined but is hypothesized to involve interactions with cellular membranes and potential effects on enzyme activities.
Toxicological Studies
Research has indicated that TEHBT may exhibit cytotoxic effects under certain conditions. A study by the European Chemicals Agency (ECHA) noted that exposure to high concentrations could lead to adverse health effects, including skin irritation and eye damage . The compound's toxicity profile suggests that while it is effective as a plasticizer, caution is warranted regarding its biological interactions.
Case Studies
- Cell Viability Assays:
-
Drug Delivery Applications:
- TEHBT derivatives are being investigated for their potential use in drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively. Research has shown that TEHBT can enhance the solubility and bioavailability of certain pharmaceuticals.
Data Table: Summary of Biological Effects
Environmental Impact
TEHBT's environmental persistence raises concerns regarding its ecological effects. Studies indicate that plasticizers can leach into water sources from PVC products, potentially affecting aquatic life . The compound's high logP value (11.1794) suggests significant lipophilicity, which may contribute to bioaccumulation in organisms.
Regulatory Status
TEHBT is regulated under various chemical safety laws due to its potential health impacts. The ECHA maintains a dossier on the substance, detailing its properties and regulatory status under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) .
Q & A
Q. What are the standard synthetic routes for Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate, and how is its purity validated?
The compound is synthesized via esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions typically involve refluxing at 110–130°C for 12–24 hours, followed by neutralization and solvent removal . Purification is achieved through column chromatography or recrystallization using ethanol/water mixtures. Purity (>98%) is confirmed via:
Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–O ester bonds ~1.34 Å) and coordination geometry in coordination polymers .
- FT-IR spectroscopy : Confirms ester C=O stretching (~1730 cm) and absence of carboxylic acid O–H (~2500–3500 cm) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >250°C for metal-coordinated derivatives .
Advanced Research Questions
Q. How does this compound enhance the design of metal-organic frameworks (MOFs)?
The ligand’s four ester groups act as flexible linkers, enabling:
- Pore tunability : Bulky 2-ethylhexyl chains create hydrophobic cavities (~10–15 Å diameter), suitable for gas storage (e.g., CO, CH) .
- Post-synthetic modification : Ester groups can be hydrolyzed to carboxylic acids for functionalization with catalytic sites (e.g., Pd nanoparticles for cross-coupling reactions) .
- Structural stability : Coordination with transition metals (e.g., Cu, Cd) yields frameworks stable up to 240°C, as shown by TGA and variable-temperature XRD .
Q. What methodologies are employed to analyze its role in catalytic applications, and what contradictions exist in reported data?
- Heterogeneous catalysis : Immobilize the ligand in MOFs for acid-base or redox catalysis. For example, Cu(II)-based frameworks catalyze oxidation of alkanes, monitored via GC-MS .
- Contradictions :
- Activity vs. stability : While Cu-MOFs show high catalytic turnover (>500 cycles), competing studies note ligand leaching under acidic conditions, reducing recyclability .
- Pore accessibility : Bulky ester groups may limit substrate diffusion, conflicting with claims of high catalytic efficiency for large molecules (e.g., vitamin B) .
Q. What challenges arise in designing coordination polymers with this ligand, and how are they addressed experimentally?
- Challenge 1 : Low solubility in polar solvents hinders crystallization.
- Challenge 2 : Variable coordination modes (monodentate vs. chelating).
- Solution : Adjust pH (5–7) and metal-to-ligand ratios (1:1 to 1:2) to favor specific binding motifs, validated via SCXRD .
- Challenge 3 : Hydrogen-bonding interference from ester groups.
- Solution : Introduce co-ligands (e.g., imidazole) to stabilize supramolecular networks, as shown by Hirshfeld surface analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
